molecular formula C7H17ClN2 B6304785 6,6-Dimethyl-[1,4]diazepane dihydrochloride CAS No. 1965310-22-8

6,6-Dimethyl-[1,4]diazepane dihydrochloride

Cat. No.: B6304785
CAS No.: 1965310-22-8
M. Wt: 164.67 g/mol
InChI Key: IBQCNULKTQLHOM-UHFFFAOYSA-N
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Description

6,6-Dimethyl-[1,4]diazepane dihydrochloride is a chemical compound with the molecular formula C7H16N2·2HCl. It is a derivative of diazepane, featuring two methyl groups at the 6th position of the diazepane ring. This compound is typically encountered as a red solid and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethyl-[1,4]diazepane dihydrochloride generally involves the cyclization of appropriate diamines or amino alcohols under acidic conditions. One common method includes the reaction of 1,6-diaminohexane with formaldehyde in the presence of hydrochloric acid, followed by methylation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 6,6-Dimethyl-[1,4]diazepane dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding oxides or carboxylic acids.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of alkylated derivatives.

Scientific Research Applications

6,6-Dimethyl-[1,4]diazepane dihydrochloride is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors.

  • Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6,6-Dimethyl-[1,4]diazepane dihydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate interaction. The molecular targets and pathways involved would vary based on the biological system under study.

Comparison with Similar Compounds

  • 1,4-Diazepane

  • 1,4-Diazepane dihydrochloride

  • Other methylated diazepanes

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Properties

CAS No.

1965310-22-8

Molecular Formula

C7H17ClN2

Molecular Weight

164.67 g/mol

IUPAC Name

6,6-dimethyl-1,4-diazepane;hydrochloride

InChI

InChI=1S/C7H16N2.ClH/c1-7(2)5-8-3-4-9-6-7;/h8-9H,3-6H2,1-2H3;1H

InChI Key

IBQCNULKTQLHOM-UHFFFAOYSA-N

SMILES

CC1(CNCCNC1)C.Cl.Cl

Canonical SMILES

CC1(CNCCNC1)C.Cl

Origin of Product

United States

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